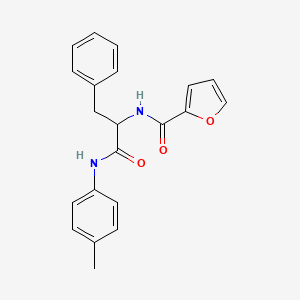
N-2-furoyl-N-(4-methylphenyl)phenylalaninamide
Übersicht
Beschreibung
N-2-furoyl-N-(4-methylphenyl)phenylalaninamide, also known as FMPA, is a synthetic compound that belongs to the class of amides. FMPA has gained significant attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-2-furoyl-N-(4-methylphenyl)phenylalaninamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antiviral, and antibacterial properties. N-2-furoyl-N-(4-methylphenyl)phenylalaninamide has also been investigated for its role in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Furthermore, N-2-furoyl-N-(4-methylphenyl)phenylalaninamide has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation-related disorders.
Wirkmechanismus
The mechanism of action of N-2-furoyl-N-(4-methylphenyl)phenylalaninamide is not fully understood. However, it has been reported to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. N-2-furoyl-N-(4-methylphenyl)phenylalaninamide has also been shown to inhibit the replication of viruses and bacteria by interfering with their DNA synthesis. Furthermore, N-2-furoyl-N-(4-methylphenyl)phenylalaninamide has been reported to modulate the activity of neurotransmitters, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-2-furoyl-N-(4-methylphenyl)phenylalaninamide has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit viral and bacterial replication, and modulate neurotransmitter activity. Furthermore, N-2-furoyl-N-(4-methylphenyl)phenylalaninamide has been shown to reduce pain and inflammation in animal models, indicating its potential therapeutic applications in pain and inflammation-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-2-furoyl-N-(4-methylphenyl)phenylalaninamide has several advantages for lab experiments. It is a synthetic compound, which makes it easier to obtain in large quantities. Furthermore, the synthesis method of N-2-furoyl-N-(4-methylphenyl)phenylalaninamide is well-established, which ensures the reproducibility of the results. However, N-2-furoyl-N-(4-methylphenyl)phenylalaninamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Furthermore, N-2-furoyl-N-(4-methylphenyl)phenylalaninamide has not been extensively studied in humans, and its safety profile is not well-established.
Zukünftige Richtungen
There are several future directions for the research on N-2-furoyl-N-(4-methylphenyl)phenylalaninamide. One potential direction is to investigate its role in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Furthermore, N-2-furoyl-N-(4-methylphenyl)phenylalaninamide can be further studied for its potential therapeutic applications in pain and inflammation-related disorders. Additionally, the mechanism of action of N-2-furoyl-N-(4-methylphenyl)phenylalaninamide can be further elucidated to better understand its biochemical and physiological effects. Finally, the safety profile of N-2-furoyl-N-(4-methylphenyl)phenylalaninamide can be further investigated to ensure its potential therapeutic applications in humans.
Conclusion:
In conclusion, N-2-furoyl-N-(4-methylphenyl)phenylalaninamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been reported to exhibit anticancer, antiviral, and antibacterial properties, and has been investigated for its role in the treatment of neurodegenerative disorders, pain, and inflammation-related disorders. However, further research is needed to fully understand the mechanism of action and safety profile of N-2-furoyl-N-(4-methylphenyl)phenylalaninamide.
Eigenschaften
IUPAC Name |
N-[1-(4-methylanilino)-1-oxo-3-phenylpropan-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-15-9-11-17(12-10-15)22-20(24)18(14-16-6-3-2-4-7-16)23-21(25)19-8-5-13-26-19/h2-13,18H,14H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAURASVQRNGDTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nalpha-(furan-2-ylcarbonyl)-N-(4-methylphenyl)phenylalaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



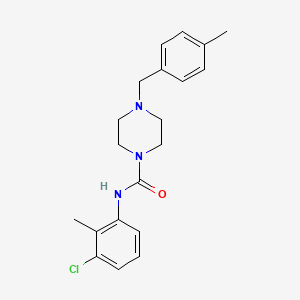
![3-chloro-N-(2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B4120672.png)
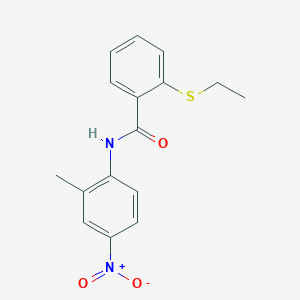
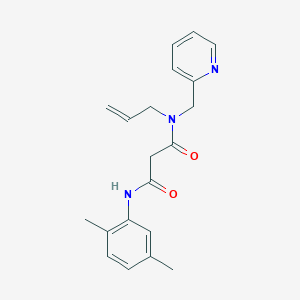
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4120695.png)
![2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4120703.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-dimethylbenzamide](/img/structure/B4120711.png)
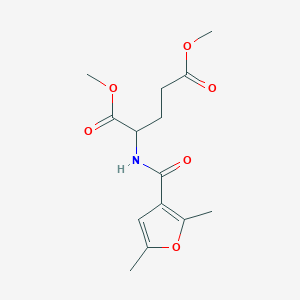


![1-(1-{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-3-phenyl-1-propanone](/img/structure/B4120762.png)
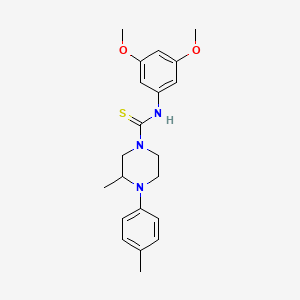
![N-(2,4-difluorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea](/img/structure/B4120776.png)
![methyl 2-({[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4120786.png)